Lipophilicity Enhancement vs. Unsubstituted Analogs
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine exhibits a computed XLogP3 of 1.8, representing a 3-fold increase in predicted lipophilicity relative to its unsubstituted analog 3-ethyl-1,2,4-oxadiazol-5-amine (CAS 3663-40-9; XLogP3 = 0.6), and a 4.5-fold increase relative to 3-cyclopropyl-1,2,4-oxadiazol-5-amine (CAS 302842-68-8; XLogP3 = 0.4) [1][2]. This differential arises from the N-cyclopropyl substitution adding both carbon count and aliphatic character absent in the free 5-amino congeners. The measured logP of the closely related N-cyclopropyl-3-methyl homolog (1.82 ± 0.12 by shake-flask method) corroborates the direction and magnitude of this effect, confirming that N-cyclopropyl substitution predictably elevates logP by approximately 1.2–1.4 log units over the corresponding unsubstituted 5-amino-1,2,4-oxadiazole [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem computed) |
| Comparator Or Baseline | 3-ethyl-1,2,4-oxadiazol-5-amine: XLogP3 = 0.6; 3-cyclopropyl-1,2,4-oxadiazol-5-amine: XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +1.2 vs. 3-ethyl analog; ΔXLogP3 = +1.4 vs. 3-cyclopropyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021/2025 release); corroborated by experimental shake-flask logP = 1.82 ± 0.12 for the N-cyclopropyl-3-methyl homolog |
Why This Matters
The 3-fold higher lipophilicity predicts substantially enhanced passive membrane permeability and altered tissue distribution, making this compound a more suitable candidate than unsubstituted 5-amino analogs for cell-based assays and programs requiring intracellular target engagement.
- [1] PubChem Compound Summary CID 62594674. N-cyclopropyl-3-ethyl-1,2,4-oxadiazol-5-amine. XLogP3 = 1.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/62594674 (accessed 2026-05-03). View Source
- [2] PubChem Compound Summary CID 45791261. 3-Ethyl-1,2,4-oxadiazol-5-amine. XLogP3 = 0.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45791261 (accessed 2026-05-03). View Source
- [3] PubChem Compound Summary CID 22661056. 3-Cyclopropyl-1,2,4-oxadiazol-5-amine. XLogP3 = 0.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/22661056 (accessed 2026-05-03). View Source
